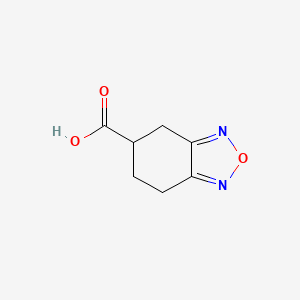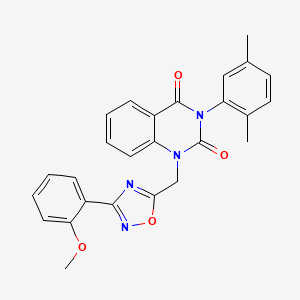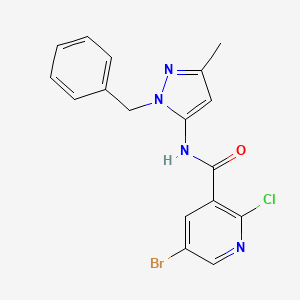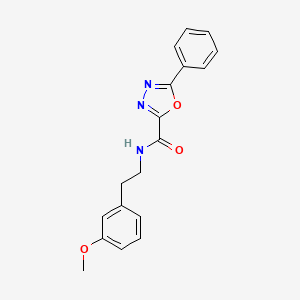
4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 37467-00-8 . It has a molecular weight of 168.15 .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C7H8N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h4H,1-3H2,(H,10,11) .Scientific Research Applications
Semmler-Wolff Aromatization
The Semmler-Wolff aromatization of 4-hydroxyimino-4,5,6,7-tetrahydro[2,1,3]benzoxadiazole and its derivatives is studied for the synthesis of amines such as 4-amino[2,1,3]benzoxadiazole. These compounds exhibit notable properties in their reactions (Samsonov, Salʼnikov, & Volodarskii, 2010).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing acidic heterocycles like 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole are synthesized for their potential in inhibiting angiotensin II receptor activities. This property is key in cardiovascular drug research (Kohara et al., 1996).
Fluorogenic Tagging in Liquid Chromatography
Derivatives of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole, such as 4-(aminosulphonyl)-2,1,3-benzoxadiazole amine derivatives, are synthesized for fluorogenic tagging of carboxylic acids in liquid chromatography. This application is significant in analytical chemistry, especially for fatty acids analysis (Toyo’oka et al., 1991).
Enantiomeric Separation of Amino Acids
The compound is used in the enantiomeric separation of D,L-amino acids, leveraging its properties when derivatized with fluorogenic reagents. This is crucial in chiral analysis and pharmacology (Fukushima et al., 1995).
Designing Fluorogenic Reagents
4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole derivatives are used in designing new fluorogenic reagents for carboxylic acids, enhancing sensitivity and specificity in analytical methods (Uchiyama, Santa, & Imai, 2001).
Safety and Hazards
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h4H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZDWVXLVCRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2371429.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2371431.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)
![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)
![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)

![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
